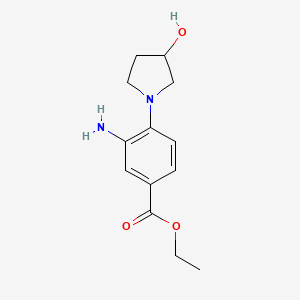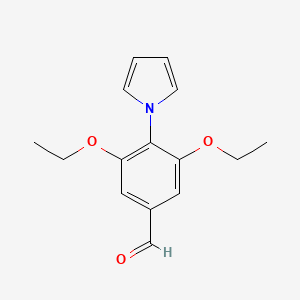
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde
概要
説明
Molecular Structure Analysis
The molecular formula of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde is C15H17NO3. The molecular weight is 259.3 g/mol.科学的研究の応用
Synthesis and Properties of Porphyrin Derivatives
Selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals in a two-solvent system led to the synthesis of 4-(alkoxysilyl)benzaldehydes. These compounds, when reacted with pyrrole, yielded tetrakis[4-(alkoxysilyl)phenyl]porphyrins. These porphyrins, upon hydrolysis-condensation, formed a porphyrin-silica hybrid (PSH), which showed mesoporous characteristics and a high specific surface area, making it potentially useful for catalysis and material science applications (Ishida et al., 2010).
Antimicrobial Activity of Pyrrole Derivatives
A study on the synthesis of novel substituted pyrrole derivatives revealed their potential for antimicrobial applications. These compounds, synthesized from reactions involving substituted benzaldehydes and pyrrole, were evaluated for in vitro antibacterial activity, suggesting a possible application of 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde in developing new antimicrobial agents (Kumar et al., 2017).
Electrochemical Polymerization and Catalytic Activity
The electrochemical polymerization of pyrrole containing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) side chains on a Pt electrode demonstrated significant electrocatalytic activity for benzyl alcohol oxidation. This research indicates that derivatives of pyrrole, such as 3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde, could be explored for their electrochemical properties and potential applications in catalysis (Lu et al., 2014).
Safety And Hazards
特性
IUPAC Name |
3,5-diethoxy-4-pyrrol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-18-13-9-12(11-17)10-14(19-4-2)15(13)16-7-5-6-8-16/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQYXBAZSGBEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1N2C=CC=C2)OCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethoxy-4-(1H-pyrrol-1-yl)benzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)
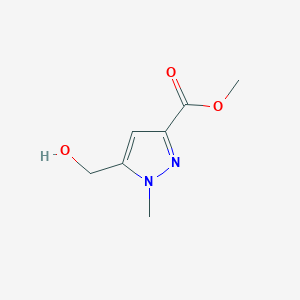
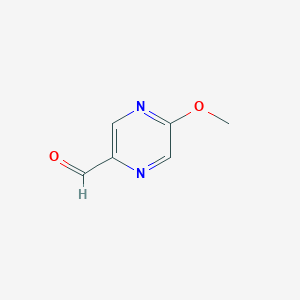
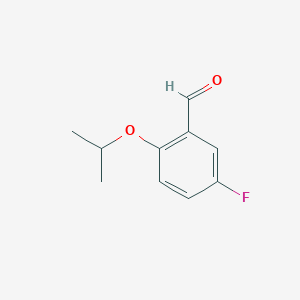
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)
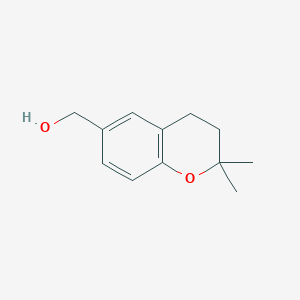
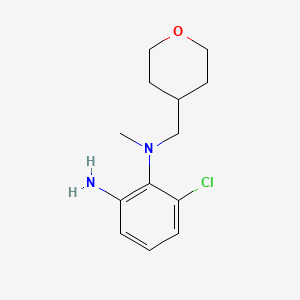
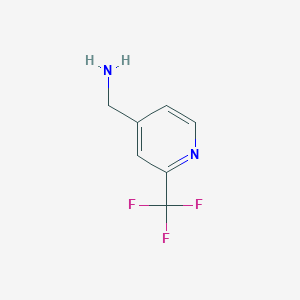
![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
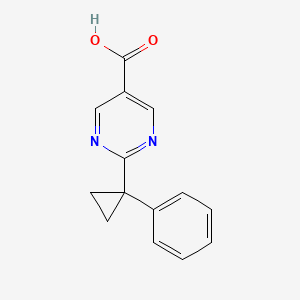
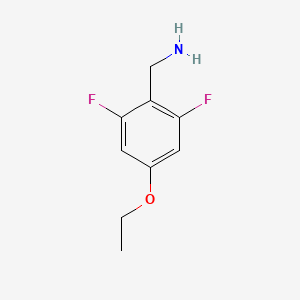
![Methyl 2-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1395866.png)
